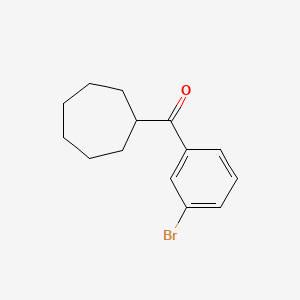

3-Bromophenyl cycloheptyl ketone

Description

3-Bromophenyl cycloheptyl ketone is a brominated aromatic ketone characterized by a cycloheptyl group attached to a ketone moiety, which is further substituted with a 3-bromophenyl group. Its synthesis often involves halogenation or ring-expansion strategies. For instance, cyclopropyl ketones can be fragmented using SmI₂ and acidic workup to yield cycloheptyl ketones, as demonstrated in the synthesis of cortistatin A intermediates . The cycloheptyl ring introduces unique steric and electronic properties, distinguishing it from smaller (e.g., cyclopentyl) or larger (e.g., cyclooctyl) analogs .

Properties

IUPAC Name |

(3-bromophenyl)-cycloheptylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCBRLRKQOPHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl cycloheptyl ketone typically involves the bromination of phenyl cycloheptyl ketone. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or other reduced forms, depending on the reducing agents and conditions used.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenyl cycloheptyl ketones.

Scientific Research Applications

3-Bromophenyl cycloheptyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromophenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Key Similar Compounds :

- Ring Size and Strain : Cyclopropyl ketones exhibit high angular strain, reducing reactivity in hydride reductions compared to less strained cycloheptyl analogs .

- Synthetic Flexibility : Cycloheptyl ketones are accessible via fragmentation of cyclopropyl precursors, whereas smaller rings (e.g., cyclobutyl) require direct halogenation .

Reactivity and Functional Group Transformations

- Reduction Rates : Cycloalkyl phenyl ketones react with sodium borohydride at rates influenced by ring strain. Cyclopropyl phenyl ketone reacts slower (due to strain), while cyclopentyl and cycloheptyl analogs show higher reactivity .

- Fragmentation Efficiency : Cycloheptyl ketones are obtained in 84% yield via SmI₂-mediated cyclopropane fragmentation, outperforming cyclopentyl derivatives in ring-expansion reactions .

Physicochemical Properties

| Property | This compound | 3-Bromophenyl Cyclopropyl Ketone | 3-Bromobenzophenone |

|---|---|---|---|

| Molecular Weight | ~277.2 g/mol | 225.08 g/mol | 261.11 g/mol |

| Solubility | Low in polar solvents | Moderate in DCM/THF | Low in water |

| Thermal Stability | High (stable up to 200°C) | Moderate (decomposes at 150°C) | High |

- Molecular Surface Properties : Quantum calculations (DFT-B3LYP/6-31G*) reveal that cycloheptyl ketones have larger van der Waals surfaces compared to cyclopropyl analogs, influencing their interaction with biological targets .

Biological Activity

3-Bromophenyl cycloheptyl ketone is an organic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and findings from scientific studies.

Chemical Structure and Properties

IUPAC Name: (3-bromophenyl)-cycloheptylmethanone

Molecular Formula: C14H17BrO

Molecular Weight: 281.19 g/mol

InChI: InChI=1S/C14H17BrO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2

The compound features a bromine atom attached to a phenyl ring, linked to a cycloheptyl ketone group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its binding affinity, potentially influencing various biochemical pathways. The compound may exhibit enzyme inhibition or modulation of receptor functions, leading to diverse biological effects.

Anticancer Activity

Research indicates that compounds with similar structural characteristics may exhibit anticancer properties. For example, sigma receptor ligands, which share some functional groups with this compound, have shown promise in oncology by affecting glucose metabolism in cancer cells . The modulation of sigma receptors can lead to increased metabolic activity in tumors, which is a critical aspect of cancer treatment strategies.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 3-Chlorophenyl cycloheptyl ketone | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 3-Fluorophenyl cycloheptyl ketone | Fluorine instead of Bromine | Limited data on biological activity |

| 3-Iodophenyl cycloheptyl ketone | Iodine instead of Bromine | Potentially higher reactivity but less studied |

The presence of the bromine atom in this compound may enhance its reactivity compared to its chloro and fluoro counterparts, suggesting a potentially broader spectrum of biological activity.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating various benzyl bromide derivatives found that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive bacteria . This suggests that further investigation into the specific antimicrobial properties of this compound could yield promising results.

- Sigma Receptor Interaction : Research on sigma receptor ligands indicated that compounds with similar frameworks could induce metabolic changes in tumor cells . This highlights the potential for this compound in cancer research, particularly in developing therapies targeting sigma receptors.

Q & A

What are the key synthetic strategies for preparing 3-bromophenyl cycloheptyl ketone in academic research?

The synthesis of this compound often involves cyclopropane fragmentation or Grignard-based approaches. A notable method includes the use of samarium(II) iodide (SmI₂) to fragment cyclopropyl ketones, followed by acidic workup to yield cycloheptyl ketones in high yields (84%) . Alternative routes involve bromination of preformed cycloheptyl phenyl ketones using bromine in carbon tetrachloride, as demonstrated in the synthesis of analogous brominated cycloheptyl ketones . For functionalization, cross-metathesis reactions with catalysts like Hoveyda–Grubbs 2nd Generation can introduce allyl groups to the ketone scaffold, though yields may vary (e.g., 33% for allylated derivatives) .

What spectroscopic and analytical methods are recommended for characterizing this compound?

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and derivative tests (e.g., melting point analysis) to verify purity. For example, cycloheptyl methyl ketone derivatives have been characterized via NMR and MS, with registry numbers provided for cross-referencing . Derivative tests, such as forming semicarbazones or 2,4-dinitrophenylhydrazones, can confirm ketone functionality, though specific protocols may require optimization for brominated analogs .

How does the cycloheptyl ring size influence the reactivity of this compound in reduction reactions?

Ring size significantly impacts reactivity due to torsional and angular strain. Cycloheptyl ketones exhibit faster reduction rates with sodium borohydride compared to smaller rings (e.g., cyclopropyl) because reduced strain lowers the activation energy for hydride attack . However, cycloheptyl systems may show slower kinetics than cyclopentyl analogs due to competing steric and electronic effects. Methodologically, reaction rates should be benchmarked against cycloalkyl phenyl ketones of varying ring sizes to isolate strain contributions .

What challenges exist in achieving dehydrogenation of cycloheptyl ketones to dienones, and what methodological approaches have been explored?

Dehydrogenation to cycloheptyl dienones is hindered by poor chemoselectivity and side reactions. Acid-catalyzed fragmentation often fails due to competing pathways, while oxidative methods (e.g., PhSeBr quenching followed by elimination) yield conjugated enones at modest efficiencies (56% over two steps) . Transition-metal catalysts or enzymatic systems could offer alternatives, though no successful protocols are reported in the literature reviewed.

How do reaction conditions (e.g., protic vs. aprotic media) affect cycloheptyl ketone transformations?

In pinacol rearrangements, aqueous acidic conditions favor ring expansion to cycloheptyl ketones via tertiary carbocation intermediates, whereas aprotic media (e.g., BF₃ in dichloromethane) promote 1,2-methyl shifts instead . For reductions, solvent polarity and hydride source (e.g., NaBH₄ vs. LiAlH₄) must be optimized to balance reactivity and selectivity, particularly for brominated substrates prone to elimination .

What are the critical considerations for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, brominated aromatics generally require stringent precautions: use of fume hoods, nitrile gloves, and eye protection. Waste should be segregated and disposed via certified hazardous waste programs. Safety protocols for analogous compounds emphasize avoiding inhalation, skin contact, and environmental release .

How can computational modeling guide the design of this compound derivatives for biological studies?

Docking studies can predict interactions with target proteins (e.g., ATP-binding sites) by positioning the ketone moiety in under-explored regions of the binding pocket. Reductive amination or alkylation of the ketone group, guided by computational insights, has been used to generate analogs with measurable biological activity (e.g., PKC inhibition) .

What are the limitations of current synthetic routes to this compound, and how might they be addressed?

Current methods face yield variability (33–84%) and scalability issues, particularly in multi-step sequences. Flow chemistry or photochemical activation could improve efficiency, while mechanistic studies on cyclopropane fragmentation (e.g., radical vs. ionic pathways) might enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.